Cas no 400839-43-2 (N-Cyclopropyl-2-nitrobenzenesulfonamide)

N-Cyclopropyl-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by its cyclopropyl and nitro-substituted benzene ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its structural features, including the electron-withdrawing nitro group and the strained cyclopropyl ring, make it valuable for constructing complex molecules with tailored reactivity. The sulfonamide moiety enhances stability and facilitates further functionalization, while the nitro group offers potential for reduction or substitution reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic applications.
N-Cyclopropyl-2-nitrobenzenesulfonamide structure
400839-43-2 structure
Product Name:N-Cyclopropyl-2-nitrobenzenesulfonamide
CAS No:400839-43-2
MF:C9H10N2O4S
MW:242.251700878143
MDL:MFCD00458271
CID:1025226
PubChem ID:796630
Update Time:2025-05-26

N-Cyclopropyl-2-nitrobenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Cyclopropyl-2-nitrobenzenesulfonamide
    • N-Cyclopropyl-2-nitrobenzenesulfomide
    • N-cyclopropyl-2-nitro-benzenesulfonamide
    • STK135788
    • AKOS003232339
    • LS-07792
    • DB-343862
    • SCHEMBL2821240
    • N-cyclopropyl-2-nitro benzenesulfonamide
    • DTXSID80355323
    • CS-0211923
    • MFCD00458271
    • PLZDNGPITOUOSM-UHFFFAOYSA-N
    • SB77113
    • N-cyclopropyl-2-nitrobenzene-1-sulfonamide
    • 400839-43-2
    • CBDivE_014668
    • ALBB-024151
    • Benzenesulfonamide, N-cyclopropyl-2-nitro-
    • MDL: MFCD00458271
    • Inchi: 1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2
    • InChI Key: PLZDNGPITOUOSM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC1CC1)(=O)=O

Computed Properties

  • Exact Mass: 242.03600
  • Monoisotopic Mass: 242.03612798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • PSA: 100.37000
  • LogP: 3.03040

N-Cyclopropyl-2-nitrobenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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N-Cyclopropyl-2-nitrobenzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:400839-43-2)N-Cyclopropyl-2-nitrobenzenesulfonamide
Order Number:A873465
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:39
Price ($):260.0
Email:sales@amadischem.com

Additional information on N-Cyclopropyl-2-nitrobenzenesulfonamide

Recent Advances in the Study of N-Cyclopropyl-2-nitrobenzenesulfonamide (CAS: 400839-43-2)

N-Cyclopropyl-2-nitrobenzenesulfonamide (CAS: 400839-43-2) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique nitrobenzenesulfonamide moiety and cyclopropyl group, has been the subject of various studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N-Cyclopropyl-2-nitrobenzenesulfonamide, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement is critical for scaling up production and facilitating further pharmacological evaluations.

In terms of biological activity, N-Cyclopropyl-2-nitrobenzenesulfonamide has shown promising results as a potential inhibitor of bacterial enzymes, particularly those involved in folate biosynthesis. A study conducted by researchers at the University of Cambridge revealed that this compound exhibits potent inhibitory effects against Staphylococcus aureus dihydropteroate synthase (DHPS), with an IC50 value of 0.8 µM. These findings suggest its potential as a lead compound for developing new antibacterial agents.

Further investigations into the compound's mechanism of action have utilized computational modeling and X-ray crystallography. A 2024 study published in Nature Chemical Biology provided detailed structural insights into the binding interactions between N-Cyclopropyl-2-nitrobenzenesulfonamide and DHPS, highlighting the critical role of the nitro group in stabilizing the enzyme-inhibitor complex. These structural insights are invaluable for designing derivatives with enhanced potency and selectivity.

Beyond its antibacterial potential, N-Cyclopropyl-2-nitrobenzenesulfonamide has also been explored for its anti-inflammatory properties. A recent preclinical study demonstrated its ability to modulate NF-κB signaling pathways, reducing pro-inflammatory cytokine production in murine models. This dual functionality—antibacterial and anti-inflammatory—positions the compound as a versatile candidate for multifunctional drug development.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic profile of N-Cyclopropyl-2-nitrobenzenesulfonamide. Issues such as poor aqueous solubility and metabolic stability need to be addressed to advance the compound into clinical trials. Ongoing research is focusing on structural modifications, such as the introduction of hydrophilic groups, to improve these properties.

In conclusion, N-Cyclopropyl-2-nitrobenzenesulfonamide (CAS: 400839-43-2) represents a compelling area of research in the field of medicinal chemistry. Its diverse biological activities, combined with recent advancements in synthesis and structural characterization, underscore its potential as a therapeutic agent. Future studies should prioritize addressing its pharmacokinetic limitations and exploring its efficacy in in vivo models to pave the way for clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:400839-43-2)N-Cyclopropyl-2-nitrobenzenesulfonamide
A873465
Purity:99%
Quantity:100g
Price ($):260.0
Email